molecular formula C13H16N4O B2443359 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856024-49-1

3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2443359
CAS No.: 1856024-49-1
M. Wt: 244.298
InChI Key: CZLLBQQEADEEHA-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes an amino group, an ethylphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-ethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and halogenated pyrazole compounds.

Scientific Research Applications

3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-ethylphenyl)benzenesulfonamide
  • 3-amino-N-(2-ethylphenyl)benzamide
  • 3-amino-N-(2-ethylphenyl)propanamide

Uniqueness

Compared to these similar compounds, 3-amino-N-(2-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has a unique pyrazole ring structure that imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-N-(2-ethylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-9-6-4-5-7-10(9)15-13(18)11-8-12(14)16-17(11)2/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLLBQQEADEEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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